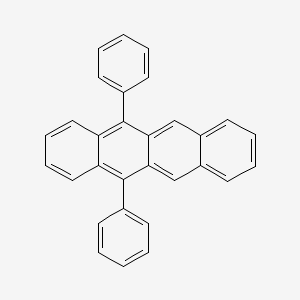

5,12-Diphenyltetracene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Optoelectronics

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. Their extended π-conjugated systems are the foundation of their utility in optoelectronics. mun.casioc-journal.cn This delocalized electron network allows for efficient charge transport and gives rise to tunable photophysical properties, making them ideal candidates for a variety of applications. mun.carsc.org

PAHs are integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). anr.fr The ability to modify their chemical structure through synthesis allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to meet the specific requirements of a given device. anr.fracs.org This molecular engineering is crucial for optimizing device performance, including charge carrier mobility and light absorption or emission characteristics. rsc.organr.fr

Overview of Linear Acene Derivatives and Their Scientific Relevance

Linear acenes are a specific subclass of PAHs where the benzene (B151609) rings are fused in a straight line. wikipedia.org This family of molecules, which includes anthracene (B1667546), tetracene, and pentacene (B32325), has been extensively studied for its fundamental electronic properties and potential applications. wikipedia.orgnih.gov As the length of the linear acene chain increases, the HOMO-LUMO gap generally decreases, leading to shifts in their absorption and emission spectra towards longer wavelengths. nih.gov

However, the larger, unsubstituted acenes often suffer from poor solubility and chemical instability, particularly towards oxidation and dimerization. nih.govresearchgate.net To overcome these limitations, researchers have synthesized a wide array of acene derivatives. mdpi.com By attaching various functional groups to the acene core, it is possible to enhance their solubility, stability, and solid-state packing, all of which are critical factors for their practical use in electronic devices. nih.govmdpi.com

Positioning of 5,12-Diphenyltetracene within Organic Semiconductor Science

5,12-Diphenyltetracene (DPT) holds a unique position within the field of organic semiconductors. The addition of phenyl groups at the 5 and 12 positions of the tetracene core has profound effects on its material properties. acs.org These bulky substituents frustrate the close packing that is typical of unsubstituted tetracene, leading to the formation of amorphous or disordered thin films rather than crystalline ones. researchgate.netnih.gov

This characteristic is particularly relevant for the study of singlet fission, a process where a singlet exciton (B1674681) splits into two triplet excitons. researchgate.netnih.gov Singlet fission has the potential to significantly enhance the efficiency of solar cells. researchgate.net Remarkably, DPT exhibits a high singlet fission yield even in its disordered state, a finding that challenged the prevailing belief that high crystallinity was a prerequisite for efficient singlet fission. researchgate.netnih.gov This discovery opened up new avenues for the design of singlet fission materials.

Furthermore, DPT is utilized as a semiconductor material in OFETs and OPVs due to its respectable charge-carrier mobility and ability to absorb light efficiently. lookchem.com Its distinct properties make it a valuable model compound for investigating the relationship between molecular structure, solid-state morphology, and optoelectronic function in organic semiconductors. arxiv.orgnsf.gov

Key Properties of 5,12-Diphenyltetracene

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₀ | |

| CAS Number | 27130-32-1 | lookchem.com |

| Boiling Point | 546°C at 760 mmHg | lookchem.com |

| Flash Point | 283°C | lookchem.com |

| Density | 1.18 g/cm³ | lookchem.com |

| Refractive Index | 1.732 | lookchem.com |

| Singlet Energy (S₁) | ~2.54 eV | arxiv.org |

| Triplet Energy (T₁) | ~1.23 eV | arxiv.org |

Research Highlights of 5,12-Diphenyltetracene

| Research Area | Key Finding | Reference |

| Singlet Fission | Exhibits high singlet fission yield (1.22 triplets per singlet) in amorphous films. | researchgate.netnih.gov |

| Organic Field-Effect Transistors (OFETs) | Used as a semiconductor material with high on/off ratios and low threshold voltages. | |

| Organic Photovoltaics (OPVs) | Enhances power conversion efficiencies in solar cell devices. | |

| Photoluminescence | Shows subgap luminescence attributed to structural defects in crystalline form. | nsf.gov |

| Morphology | Phenyl groups frustrate crystallization, leading to amorphous film formation. | researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5,12-diphenyltetracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSKWYAKBATHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307030 | |

| Record name | 5,12-diphenyltetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27130-32-1 | |

| Record name | NSC186208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,12-diphenyltetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Functionalization of 5,12 Diphenyltetracene

Established Synthetic Pathways for the 5,12-Diphenyltetracene Core

The construction of the 5,12-diphenyltetracene backbone relies on a series of well-established organic reactions, each targeting a specific transformation to build the polycyclic aromatic hydrocarbon structure.

A foundational step in the synthesis of 5,12-diphenyltetracene is the Diels-Alder cycloaddition reaction to form an epoxytetracene adduct. This reaction typically involves the in-situ generation of a reactive diene, such as 1,3-diphenylisobenzofuran (B146845), which then reacts with a dienophile, often a naphthalene (B1677914) derivative. For instance, the reaction of 2,3-dibromonaphthalene (B89205) with 1,3-diphenylisobenzofuran in the presence of a strong base like n-butyllithium (n-BuLi) leads to the formation of the crucial epoxytetracene intermediate. The stereochemistry of this [4+2] cycloaddition can be influenced by the substitution patterns on both the isobenzofuran (B1246724) and the naphthalene precursor, with syn-exo and anti-endo isomers being possible products. rsc.org The selective formation of the syn-exo isomer is particularly important as it readily undergoes aromatization to the tetracene core in subsequent steps. rsc.org

Another approach involves the reaction of N-methyl 1,3-diphenylisoindole with naphthalen, generated in situ from 2,3-dibromonaphthalene, to yield a bicyclic amine adduct. chim.itua.es This adduct can then be converted to 5,12-diphenyltetracene. chim.itua.es The formation of adducts between naphthalene and other reactive species has been studied, highlighting the versatility of naphthalene as a precursor in forming complex polycyclic structures. nih.govyorku.ca

Following the formation of the epoxytetracene adduct, a reductive deoxygenation step is employed to generate the aromatic tetracene backbone. A common method for this transformation is the use of zinc dust in acetic acid under reflux conditions. This process effectively removes the oxygen bridge from the adduct, leading to the planar, conjugated tetracene system.

Various other deoxygenation methods have been explored in organic synthesis, some of which could be applicable to tetracene precursors. These include the use of reagents like triphenylphosphine/diiodoethane with sodium borohydride, which has shown broad substrate scope for the deoxygenation of various alcohols. rsc.org Other catalytic systems, such as those involving iron or ruthenium complexes, have also been developed for the chemo- and regioselective deoxygenation of alcohols and related compounds. organic-chemistry.orgrsc.org The choice of reducing agent and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

The introduction of phenyl groups at the 5 and 12 positions of the tetracene core is a key functionalization step that significantly influences the material's electronic properties. acs.org The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for this purpose. beilstein-journals.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as phenylboronic acid, with a halogenated tetracene derivative. beilstein-journals.orgrsc.org

The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. libretexts.orgmdpi.com For instance, a typical procedure might involve the use of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate. commonorganicchemistry.comscielo.org.mx The reaction is valued for its mild conditions and high tolerance for various functional groups. mdpi.com

Table 1: Key Synthetic Reactions for 5,12-Diphenyltetracene

| Reaction Step | Precursors | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Epoxytetracene Adduct Formation | 2,3-dibromonaphthalene, 1,3-diphenylisobenzofuran | n-butyllithium (n-BuLi) | Epoxytetracene adduct | |

| Reductive Deoxygenation | Epoxytetracene adduct | Zinc dust, acetic acid | Tetracene backbone | |

| Suzuki-Miyaura Cross-Coupling | Halogenated tetracene, Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5,12-Diphenyltetracene | beilstein-journals.orgrsc.org |

Optimization of Synthetic Reaction Conditions for Yield and Purity Enhancement

To maximize the yield and purity of 5,12-diphenyltetracene, careful optimization of the reaction conditions is essential. This includes the selection of the most effective catalyst system and the fine-tuning of parameters such as solvent and temperature.

The choice of the palladium catalyst and its associated ligands is crucial for the success of the Suzuki-Miyaura cross-coupling reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and well-regarded catalyst for this transformation. commonorganicchemistry.comascensusspecialties.com It is a yellow crystalline solid that is commercially available. commonorganicchemistry.comascensusspecialties.com The quality of the catalyst can be important, with high-purity Pd(PPh₃)₄ appearing as a golden-yellow solid, while decomposed material may appear dark orange-brown or even greenish. ascensusspecialties.com

The catalytic cycle of the Suzuki-Miyaura reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination. scielo.org.mx The efficiency of each step can be influenced by the nature of the catalyst and ligands. While Pd(PPh₃)₄ is a robust catalyst, other palladium complexes with different phosphine (B1218219) ligands or N-heterocyclic carbene ligands have also been developed and may offer advantages in specific cases, such as improved stability or higher turnover numbers. mdpi.com The optimization of the catalyst system often involves screening different catalysts and ligands to identify the most effective combination for the specific substrates being used.

The choice of solvent and the reaction temperature can have a significant impact on the efficiency and outcome of the synthesis of 5,12-diphenyltetracene. Solvents play a critical role in dissolving the reactants, facilitating the interaction between the catalyst and the substrates, and influencing the reaction kinetics. researchgate.net

In the Suzuki-Miyaura coupling, a variety of solvents can be used, with dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common choices. rsc.orgscielo.org.mx The polarity of the solvent can affect the rate of the different steps in the catalytic cycle. For example, a more polar solvent may facilitate the transmetalation step. The reaction temperature also plays a crucial role. While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net For the synthesis of 5,12-diphenyltetracene via a palladium-catalyzed coupling, a temperature of 50 °C in THF has been reported. rsc.org However, it is important to note that higher temperatures can sometimes lead to catalyst decomposition, which can be observed by a color change in the reaction mixture, often to black, indicating the formation of metallic palladium. researchgate.net Therefore, a careful balance must be struck between achieving a satisfactory reaction rate and maintaining the stability of the catalyst.

Purification Techniques and Their Influence on Material Quality

The purity of 5,12-diphenyltetracene is paramount for its application in high-performance organic electronic devices, as impurities can act as charge traps and disrupt crystalline packing, thereby degrading performance. Several techniques are employed to purify the crude product obtained from synthesis.

Common purification methods include column chromatography, recrystallization, and vacuum sublimation. amazonaws.com Column chromatography is often used as an initial purification step to separate the DPT from reaction byproducts. Recrystallization from a solvent mixture, such as dichloromethane (B109758) and ethanol, is another effective method for refining the material. amazonaws.com

For applications demanding the highest purity, such as in organic field-effect transistors (OFETs), train sublimation (also known as vacuum thermal evaporation) is the preferred method. amazonaws.com This process involves heating the material under high vacuum, causing it to sublime and then deposit as a high-purity crystalline film on a cooler surface. researchgate.net This technique is particularly effective at removing trace solvents and other non-volatile impurities. The quality of the final material is directly influenced by the chosen purification strategy, with sublimation generally yielding material with the superior electronic properties required for advanced applications.

Table 1: Comparison of Purification Techniques for 5,12-Diphenyltetracene

| Purification Technique | Description | Influence on Material Quality |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for removing major impurities and byproducts from the crude reaction mixture. |

| Recrystallization | Dissolving the compound in a suitable solvent and allowing it to crystallize out, leaving impurities in the solution. amazonaws.com | Improves purity by removing soluble impurities; the quality depends on the solvent system used. |

| Vacuum Sublimation | The solid is heated under vacuum, transitioning directly into a gas, and then re-deposits as a purified solid on a cold surface. researchgate.net | Yields very high-purity material suitable for electronic device fabrication by effectively removing trace impurities. researchgate.net |

Strategies for Peripheral Functionalization and Derivatization

Modifying the molecular structure of 5,12-diphenyltetracene through peripheral functionalization is a key strategy to tune its physical and electronic properties. This allows for the rational design of materials with tailored characteristics for specific applications.

Regioselective Introduction of Substituents on the Tetracene Backbone and Phenyl Rings

The introduction of functional groups at specific positions (regioselectivity) on both the tetracene core and the peripheral phenyl groups can significantly alter the molecule's properties. Electrophilic substitution reactions can be used to introduce various functionalities. For instance, halogenation of the tetracene core can disrupt typical crystal packing and induce more favorable face-to-face π-stacking interactions. acs.org

Furthermore, functional groups can be introduced onto the phenyl rings. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the synthesis of derivatives such as 5,12-bis(4-methoxyphenyl)-6,11-diphenyltetracene. lookchem.comtufts.edu This targeted functionalization allows for fine-tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

Incorporation of Steric Modifiers (e.g., tert-butyl groups) for Morphological Control

The solid-state packing (morphology) of organic semiconductors is a critical determinant of their charge transport properties. Introducing bulky steric modifiers, such as tert-butyl groups, onto the DPT framework is a proven strategy to control intermolecular interactions and influence crystal packing. aip.orgresearchgate.net

For example, the synthesis of 5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene, a constitutional isomer of a DPT derivative, demonstrates this principle. researchgate.netresearchgate.net The bulky tert-butyl groups can prevent excessively close π-π stacking, which can sometimes lead to undesirable excimer formation, and instead promote a more ordered and stable packing motif. researchgate.net This morphological control is essential for achieving high and reliable charge carrier mobility in thin-film transistors. aip.org The introduction of such groups can also improve the solubility of the resulting material, which is advantageous for solution-based processing techniques. researchgate.net

Synthetic Approaches for Covalently Linked 5,12-Diphenyltetracene Dimers

Creating covalently linked dimers of tetracene derivatives is a sophisticated strategy for studying intramolecular photophysical processes like singlet fission, where one singlet exciton (B1674681) is converted into two triplet excitons. nih.govacs.org This process has the potential to significantly enhance solar cell efficiency.

Various synthetic approaches have been developed to link acene units. One common method involves using linker units to connect the chromophores. For example, ethynyl (B1212043) groups can be used to connect tetracene units to a central phenyl linker, ensuring electronic conjugation between the two halves of the dimer. usc.edu The geometry of the linker (e.g., ortho, meta, or para substitution on a benzene (B151609) ring) has a profound impact on the rate and efficiency of singlet fission. usc.edu Theoretical studies have also explored directly linked dimers, such as 5,5′-bitetracene, which are predicted to be highly efficient intramolecular singlet fission materials. nih.govacs.org While the direct synthesis of a 5,5'-dimer of DPT is challenging, the fundamental strategies developed for tetracene provide a clear blueprint for such advanced molecular architectures. nih.govacs.org

Post-Synthetic Chemical Transformations of 5,12-Diphenyltetracene

Once synthesized, 5,12-diphenyltetracene can undergo further chemical reactions, allowing for its conversion into other valuable compounds or for studying its chemical stability.

Oxidation Reactions to Quinone and Oxygenated Derivatives

5,12-Diphenyltetracene is susceptible to oxidation, a characteristic reaction of the tetracene core. This transformation typically occurs at the central 5 and 12 positions, which are the most electronically reactive sites. Oxidation can lead to the formation of 5,12-diphenyltetracene-5,12-dione (a quinone) and other oxygenated derivatives. researchgate.net The reverse reaction, the reduction of the corresponding quinone, is a key step in some synthetic routes to DPT itself. gla.ac.uk The susceptibility to oxidation is an important consideration for device stability, as the formation of these oxidized species can degrade electronic performance. The study of these oxidation reactions is crucial for designing more persistent and air-stable acene-based materials. lookchem.com

Reduction Reactions Yielding Dihydro Derivatives

The tetracene core of 5,12-diphenyltetracene is susceptible to reduction, leading to the formation of its dihydro derivatives. These reactions typically involve the addition of hydrogen atoms across the central aromatic ring system, thereby altering the electronic and structural properties of the molecule. The reduction process disrupts the continuous π-conjugation of the tetracene backbone, which can significantly impact its photophysical characteristics.

One of the common methods to achieve this transformation involves the use of reducing agents like zinc dust in acetic acid. While the fully aromatic 5,12-diphenyltetracene exhibits enhanced π-conjugation and stability, its dihydro derivatives possess a non-planar structure and different electronic delocalization.

In a related study, a derivative, 5,12-diphenyl-6,11-bis(thien-2-yl)-6,11-tetracenediol, was reduced using sodium cyanoborohydride (NaBH₃CN) in the presence of zinc iodide (ZnI₂). nankai.edu.cn This reaction yielded a rearranged dihydro derivative, 6,11-dihydro-5,12-diphenyl-6,6'-bis(thien-2-yl)-11,11'-dihydrotetracene, highlighting a potential pathway for obtaining complex dihydro structures from functionalized 5,12-diphenyltetracene precursors. nankai.edu.cn The formation of such dihydro species demonstrates a key reactive pathway of the tetracene scaffold.

Table 1: Examples of Reduction Reactions Involving Diphenyltetracene Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 5,12-Diphenyltetracene | Zinc dust in acetic acid | Dihydro derivatives | |

| 5,12-diphenyl-6,11-bis(thien-2-yl)-6,11-tetracenediol | NaBH₃CN, ZnI₂ | 6,11-dihydro-5,12-diphenyl-6,6'-bis(thien-2-yl)-11,11'-dihydrotetracene | nankai.edu.cn |

Electrophilic Substitution Processes for Novel Functional Groups

The aromatic rings of 5,12-diphenyltetracene, both the tetracene core and the pendant phenyl groups, are amenable to electrophilic substitution reactions. This class of reactions provides a powerful tool for introducing a variety of functional groups, thereby enabling the fine-tuning of the molecule's electronic properties for applications in organic electronics.

Halogenation represents a key electrophilic substitution strategy for functionalizing 5,12-diphenyltetracene and related acenes. The introduction of halogen atoms can serve as a handle for further cross-coupling reactions or can directly modify the material's properties. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). google.com Similarly, iodination can be performed with N-Iodosuccinimide (NIS), iodine (I₂), or a combination of potassium iodide (KI) and an oxidizing agent. google.com These reactions typically proceed in a polar solvent. google.com

Beyond halogenation, other classical electrophilic aromatic substitution reactions such as nitration and sulfonation are, in principle, applicable to the 5,12-diphenyltetracene framework. masterorganicchemistry.com Nitration, for example, would introduce a nitro (NO₂) group, a strong electron-withdrawing group, which could significantly alter the electronic landscape of the molecule. masterorganicchemistry.com The introduction of cyano groups, another electron-withdrawing functionality, has also been explored in tetracene derivatives to enhance stability and tune electronic properties for applications like singlet fission. acs.orgethz.ch

The strategic placement of these functional groups can influence the molecular packing in the solid state and the charge transport characteristics of the resulting materials. researchgate.net

Table 2: Potential Electrophilic Substitution Reactions for 5,12-Diphenyltetracene

| Reaction Type | Typical Reagents | Potential Functional Group | Potential Impact on Properties | Reference |

| Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | -Br | Precursor for further functionalization, modifies electronic properties | google.com |

| Iodination | N-Iodosuccinimide (NIS), Iodine (I₂) | -I | Precursor for cross-coupling reactions | google.com |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | -NO₂ | Electron-withdrawing, alters electronic properties | masterorganicchemistry.com |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | -SO₃H | Increases polarity, modifies solubility and electronic properties | masterorganicchemistry.com |

| Cyanation | Various (e.g., via nucleophilic substitution on a halogenated precursor) | -CN | Electron-withdrawing, enhances stability, tunes electronic levels | acs.orgethz.ch |

Advanced Photophysical Phenomena and Exciton Dynamics in 5,12 Diphenyltetracene Systems

Singlet Fission (SF) Mechanisms and Efficiency in 5,12-Diphenyltetracene

5,12-Diphenyltetracene (DPT) is a tetracene derivative that has garnered significant interest for its efficient singlet fission (SF) capabilities, even in disordered states. The addition of phenyl groups at the 5 and 12 positions sterically hinders crystallization, often resulting in amorphous films. Despite the lack of long-range order, DPT exhibits remarkable efficiency in converting a single singlet exciton (B1674681) (S₁) into two triplet excitons (T₁), a process with major implications for exceeding the Shockley-Queisser limit in photovoltaic devices.

Exoergic Nature of Singlet Fission in 5,12-Diphenyltetracene

A critical thermodynamic requirement for efficient singlet fission is that the energy of the initial singlet state is at least twice the energy of the resulting triplet states (E(S₁) ≥ 2E(T₁)). In the case of 5,12-Diphenyltetracene, the singlet fission process is considered exoergic. This means that the energy of the S₁ state is greater than the combined energy of the two T₁ excitons it produces, providing a thermodynamic driving force for the fission process. This energetic landscape allows singlet fission to proceed rapidly and efficiently, even in solids of DPT that contain a large population of weakly coupled chromophores.

Kinetics of Triplet Exciton Formation and Quantum Yields

The efficiency and speed of triplet exciton generation in DPT are defining features of its photophysics. Studies on amorphous thin films of DPT have demonstrated a high singlet fission quantum yield, with reports of approximately 1.22 triplet excitons being produced per initial singlet exciton. acs.orgnih.gov This corresponds to a singlet fission efficiency of 61% for the initial photoexcitation event.

The formation of these triplets is not a single-step process but occurs over two principal timescales. acs.orgnih.gov

An ultrafast component, where roughly 50% of the triplet excitons appear within the first picosecond (ps) after photoexcitation.

A slower phase of triplet generation that follows the initial burst.

This biphasic kinetic behavior is often attributed to the disordered nature of DPT films. It is suggested that there are specific "dimer pair" sites within the amorphous structure that are perfectly configured for rapid singlet fission. acs.org The ultrafast component likely arises from excitons that are directly generated at or near these favorable sites. The slower component is attributed to singlet excitons that are initially created at less optimal sites and must migrate through the film to find a suitable location for fission to occur. acs.org

Table 1: Singlet Fission Kinetic and Yield Data for 5,12-Diphenyltetracene

| Parameter | Value | Reference |

|---|---|---|

| Triplet Quantum Yield | ~1.22 T₁ per S₁ | acs.orgnih.gov |

| Singlet Fission Efficiency | ~61% | nih.gov |

| Fast Triplet Formation | ~50% of yield within 1 ps | acs.orgnih.gov |

| Formation Mechanism | Biphasic kinetics | acs.org |

Role of Intermolecular Coupling in Singlet Fission Dynamics

Singlet fission is fundamentally an intermolecular process, relying on the electronic coupling between adjacent molecules to facilitate the division of one singlet exciton into two triplets. In crystalline materials like the parent compound tetracene, the well-defined packing structure dictates this coupling. However, DPT's tendency to form amorphous films introduces a landscape of varied intermolecular couplings.

Exciton Delocalization Phenomena and Spatial Extent

Upon photoexcitation, the initial singlet exciton (S₁) in molecular aggregates is often not confined to a single molecule but is delocalized over several neighboring chromophores. This delocalization is a crucial aspect of the subsequent dynamics, including singlet fission. In systems related to DPT, such as tetracene, the emissive exciton has been shown to be delocalized over approximately 10 molecules. researchgate.net

Theoretical calculations focused on tetracene derivatives, including DPT, support this view, indicating that the lowest singlet state is delocalized over at least seven molecules. nih.gov This delocalization effectively increases the "search area" for favorable molecular arrangements for singlet fission and can enhance the rate of the process by increasing the admixture of charge-transfer configurations in the exciton's wavefunction. mdpi.com The rapid nature of singlet fission in DPT is therefore driven, in part, by this initial exciton delocalization, which facilitates the transition to the correlated triplet pair state. mdpi.com

Excited State Relaxation Pathways and Competing Processes

Intersystem Crossing (ISC) and Thermally Activated Processes (S1-T2)

Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition between states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁ or a higher-lying T₂). For isolated monomeric molecules of tetracene in dilute solution, where intermolecular processes like singlet fission cannot occur, the S₁ state decays completely via intersystem crossing to populate the triplet manifold. researchgate.net

The parent compound, tetracene, is known for its slightly endothermic singlet fission process, where the dissociation of the correlated triplet pair into free triplets can be thermally activated. nih.govnih.gov This involves a dynamic equilibrium between the S₁ state and the correlated triplet pair state ¹(T₁T₁). nih.gov For pentacene (B32325), a related acene, an S₁→T₂→T₁ ISC pathway has been identified as a competing process to singlet fission, particularly because the S₁ and T₂ states are nearly resonant in energy. oregonstate.edu However, for DPT, where singlet fission is exoergic and extremely rapid, such thermally activated ISC pathways are not considered significant contributors to the excited state relaxation.

Role of Charge Transfer (CT) States as Mediators in Exciton Dynamics

The dynamics of excitons in molecular solids like 5,12-diphenyltetracene are profoundly influenced by the presence of charge transfer (CT) states. These states, which involve an electron on one molecule and a hole on a neighboring molecule, are often mixed with the neutral Frenkel exciton states (where the electron and hole reside on the same molecule). nrel.govresearchgate.net The degree of this mixing is a key parameter that governs the rates of photophysical processes. acs.org

CT states play a crucial mediating role in singlet fission. The electronic coupling between the initial singlet exciton and the final correlated triplet pair state is often facilitated by an intermediate state with significant CT character. barbatti.orgnih.gov The energy of the CT state relative to the singlet state is a critical factor; for efficient singlet fission, the CT state often lies energetically close to or slightly above the initial singlet exciton. Theoretical studies on related acene dimers, such as tetracene and pentacene, have shown that charge-transfer interactions are essential for the stabilization of certain excited-state geometries (excimers) and that the dissociation of these excimers can be a key route for singlet fission. barbatti.org The physical arrangement of molecules in the solid state determines the extent of CT character in the exciton wavefunction, which in turn influences exciton energy and electronic coupling between chromophores—both of which are key parameters for singlet fission. acs.org

These intermediate states, which possess both multiexciton and charge transfer characteristics, are critical for understanding the complete dynamic process from photoexcitation to the final state. nih.gov Therefore, the energetic landscape and properties of CT states are indispensable for accurately modeling and predicting the exciton dynamics in DPT systems.

Luminescence Properties and Electronic Transitions

The luminescence of 5,12-diphenyltetracene is a direct manifestation of the electronic transitions occurring within the molecule and is highly dependent on its physical state, such as in solution, thin films, or crystalline phases.

Photoluminescence and Electroluminescence Characteristics

5,12-diphenyltetracene and its derivatives exhibit strong photoluminescence (PL), typically characterized by a structured emission spectrum. The PL spectra of tetracene derivatives in solution show distinct vibronic peaks, reflecting the coupling between electronic transitions and molecular vibrations. researchgate.net When DPT is in a crystalline form, its PL spectrum can be influenced by exciton delocalization. nsf.gov While detailed reports on the electroluminescence (EL) of DPT are limited in the reviewed literature, the PL characteristics provide fundamental insights into its potential as an emissive material in organic light-emitting diodes (OLEDs). The table below summarizes typical photoluminescence features observed for tetracene derivatives.

| Compound/System | Emission Peak(s) | Key Observation | Reference |

|---|---|---|---|

| Tetracene Derivatives (General) | Varies (e.g., >552 nm for S1) | Exhibits distinct vibronic progressions in solution and films. | aip.orgresearchgate.net |

| Crystalline 5,12-Diphenyltetracene (DPT) | Main emission plus a low-energy tail below the optical gap | Substantial PL emission is observed at energies below the main optical gap (Eo). | nsf.gov |

| Functionalized Tetracene Films & Crystals | Low-energy emission ~630-750 nm | Emission from low-energy defect states (Sx) is prominent, especially in crystals. | aip.org |

Subgap Luminescence Originating from Structural Defects in Crystalline Phases

A pervasive feature in the photoluminescence spectra of crystalline organic semiconductors, including DPT, is the presence of a long, low-energy emission tail at energies below the optical gap (E_o). nsf.gov Extensive research combining steady-state and ultrafast nonlinear spectroscopies with density functional theory calculations has shown that this subgap luminescence in crystalline DPT originates from structural defect states. nsf.govnih.gov

These defects create discrete electronic transitions within the bandgap of the material. nsf.govnih.gov When excitons become trapped at these defect sites, they can recombine radiatively, emitting photons with lower energy than those from the pristine crystal's excitonic state. This process results in the observed subgap emission. nsf.gov Similar emissive defect states have been identified in other related organic crystals like anthracene (B1667546) and functionalized pentacenes. aip.org The ability to directly excite these sub-bandgap defect states and observe the resulting emission confirms their role as the origin of this luminescence feature. aip.org Understanding and controlling these structural defects is therefore crucial for tailoring the emission properties of crystalline DPT for optoelectronic applications.

Solid State Organization and Intermolecular Interactions of 5,12 Diphenyltetracene

Crystal Engineering, Polymorphism, and Packing Architectures

Crystal engineering of acene derivatives like DPT aims to control the intermolecular arrangement to optimize properties such as charge transport and singlet fission. The introduction of substituent groups is a primary strategy to manipulate these packing architectures.

The molecular structure of 5,12-Diphenyltetracene, with phenyl groups at the 5 and 12 positions, introduces significant steric effects that dictate its crystal packing. Unlike the parent molecule tetracene, which typically forms a herringbone crystal structure, DPT's packing is disrupted by the bulky phenyl substituents. researchgate.net Theoretical studies and analysis of DPT derivatives provide insight into its potential crystalline arrangements. For instance, predictions have been made regarding two different polymorphs of DPT, with calculations suggesting that both electronic couplings and energy differences between molecules are responsible for the resulting singlet fission rates. acs.org

In some derivatives, such as 5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene, the substitution pattern leads to a monoclinic crystal structure that lacks the π-stacking or herringbone arrangements typical of many acenes, resulting in a twisted tetracene core. unimib.it The replacement of phenyl rings with other groups, like thienyls in 5,12-diphenyl-6,11-bis(thien-2-yl)tetracene, also results in significant structural changes where the tetracene rings are twisted and assemble in slipped parallel arrays without direct π–π overlap. nankai.edu.cn These examples highlight the sensitivity of the packing architecture to substituent changes, with DPT itself often favoring disordered arrangements.

The pendant phenyl groups at the 5 and 12 positions of the tetracene core are instrumental in shaping the material's morphology. These substituents effectively "frustrate" the crystallization process that is characteristic of unsubstituted tetracene. acs.orgnih.gov When DPT is deposited, for example through vapor deposition, the steric hindrance from the phenyl groups prevents the molecules from settling into a highly ordered, crystalline lattice. acs.orgacs.org This results in the formation of films that are largely amorphous. acs.orgnih.gov

This frustration of crystal growth is a key feature of DPT, distinguishing it from tetracene, which readily forms polycrystalline films, and from rubrene (B42821) (5,6,11,12-tetraphenyltetracene), where the four phenyl groups lead to a twisted core and distinct polymorphic crystal structures. acs.org The steric effects ensure that the electronic properties of the DPT molecule are only slightly altered from those of tetracene, allowing for a more direct study of how morphology, independent of major electronic changes, influences photophysical processes like singlet fission. acs.org

Polymorphism, the ability of a material to exist in multiple distinct crystal structures, can have a profound impact on singlet fission (SF) rates. Different packing arrangements alter the electronic coupling between adjacent chromophores, which is a key parameter governing the efficiency of the SF process. acs.orgrsc.org For tetracene, it has been demonstrated that SF is significantly faster in one polymorph (Tc II) compared to another (Tc I) in films with large crystallites. rsc.orgosti.gov

Amorphous Thin Film Formation and Molecular Disorder Effects

While high crystallinity is often pursued for optimal performance in organic electronics, studies on DPT have revealed that efficient photophysical processes can also occur in disordered environments. The tendency of DPT to form amorphous films makes it a key model compound for understanding the impact of disorder.

Historically, high singlet fission yields were associated with crystalline materials, leading to the assumption that molecular disorder would inhibit the process. researchgate.netnih.gov However, research on amorphous thin films of DPT has challenged this notion. Ultrafast transient absorption and time-resolved emission experiments have shown that DPT exhibits a surprisingly high singlet fission yield even in its disordered state. acs.orgnih.gov Specifically, for every photoexcited singlet, 1.22 triplets are generated, which corresponds to a high triplet yield of 122%. researchgate.net

This triplet production occurs over two distinct timescales:

An ultrafast component where approximately 50% of the triplets are generated within 1 picosecond after photoexcitation. researchgate.netacs.org

A slower phase of triplet growth that occurs over a few hundred picoseconds. researchgate.netacs.org

This efficient SF in a disordered environment is a significant finding, suggesting that strict long-range order is not an absolute prerequisite for high SF yields. acs.org

| Compound | Film Type | Singlet Fission Yield | Key Observation |

| 5,12-Diphenyltetracene (DPT) | Amorphous | 122% | High efficiency despite disorder. researchgate.netacs.org |

| Tetracene | Polycrystalline | ~200% | Requires crystallinity for high efficiency. acs.org |

| Rubrene | Amorphous | Suppressed SF | Disorder inhibits the process. researchgate.net |

This table presents a comparison of singlet fission yields in different film types for DPT and related acenes.

To explain the dual-timescale nature of singlet fission in amorphous DPT, a diffusion-limited kinetic model has been proposed. acs.orgacs.org This model assumes that due to the molecular disorder, the film is not homogenous. Instead, it contains specific regions or "hot spots" where the geometric arrangement of neighboring DPT molecules is particularly favorable for singlet fission. aip.orgresearchgate.net

The exciton (B1674681) diffusion mechanism proceeds as follows:

Rapid Fission: Singlet excitons that are directly created at or very near these "hot spots" can undergo fission almost immediately, accounting for the fast, sub-picosecond component of triplet formation. nih.govacs.org

Diffusion-Limited Fission: Singlet excitons created elsewhere in the film, where the molecular arrangement is not conducive to SF, must first diffuse through the amorphous environment. nih.govacs.org The fission process is limited by the time it takes for these excitons to migrate to a "hot spot." This diffusion process accounts for the slower, hundred-picosecond component of triplet generation. aps.org

Simulations have shown that excitons in amorphous DPT films are highly localized, typically on a single molecule at any given time, which is consistent with experimental observations that the film's absorption and emission spectra are very similar to those in solution. aip.org This model of exciton diffusion to pre-existing fission-promoting sites provides a robust explanation for how high SF efficiency can be maintained in a structurally disordered system. acs.orgaip.org

| Process | Timescale | Mechanism |

| Fast Triplet Generation | ~1 ps | Singlet excitons at "SF hot spots" undergo rapid fission. acs.orgaip.org |

| Slow Triplet Generation | ~100 ps | Singlet excitons diffuse through the film to find an SF-conducive site. acs.orgaip.org |

This table details the kinetic model for singlet fission in amorphous DPT films.

Identification of Local Hotspots and Favorable Molecular Configurations for Fission

In amorphous films of 5,12-Diphenyltetracene, the process of singlet fission (SF) does not occur uniformly throughout the material. researchgate.net Instead, research has identified the existence of "local hotspots," which are specific sites where the molecular arrangement is particularly conducive to efficient singlet fission. researchgate.netresearchgate.netaip.org This phenomenon arises because the pendant phenyl groups on the DPT molecule frustrate uniform crystal growth, leading to a disordered, amorphous structure. researchgate.netacs.org Within this disorder, certain pairs of DPT molecules can momentarily or statically adopt a favorable cofacial arrangement that promotes rapid SF. researchgate.netresearchgate.net

Experimental evidence for these hotspots comes from ultrafast transient absorption measurements, which show a biexponential decay of singlet excitons. aip.org This indicates two distinct timescales for the fission process:

A rapid component (~1 ps): This is attributed to singlet excitons that are directly photoexcited at or very near a hotspot, where they can undergo fission almost immediately. researchgate.netaip.org

A slower component (~100 ps): This corresponds to singlet excitons created further away from these hotspots. researchgate.netaip.org These excitons must diffuse through the amorphous film until they encounter a hotspot, where fission can then occur. aip.orguni-tuebingen.de

| Timescale | Associated Process | Reference |

| ~1 ps | Rapid singlet fission at pre-existing "hotspot" sites. | researchgate.netaip.org |

| ~100 ps | Slower fission of singlet excitons that diffuse to hotspots. | researchgate.netaip.org |

Supramolecular Assembly and Aggregation Behavior

The self-assembly of DPT and related molecules into larger aggregates is governed by subtle intermolecular forces, which can be harnessed to control the material's bulk properties.

Principles of Self-Assembly for Tuned Optoelectronic Properties

The self-assembly of organic semiconductor molecules is a powerful strategy for creating materials with tailored optoelectronic properties for devices like light-emitting diodes and solar cells. researchgate.netrsc.org The process is driven by non-covalent interactions, primarily π–π stacking, which causes the planar aromatic cores of the molecules to aggregate. acs.org The specific arrangement of molecules within these aggregates (e.g., H-type or J-type aggregation) significantly influences the electronic coupling between chromophores and, consequently, the photophysical properties of the material. acs.orgwhiterose.ac.uk

In materials like DPT, the phenyl substituents play a crucial role in mediating these interactions, preventing the extensive, ordered packing seen in unsubstituted tetracene. This results in the formation of amorphous films rather than large crystals. acs.org The principles of self-assembly can be used to control this aggregation. For instance, "narcissistic self-sorting" is a mechanism where identical molecules assemble separately from other components in a mixture, allowing for the formation of distinct, well-defined nanostructures. rsc.org By carefully designing molecular structures and controlling assembly conditions (e.g., through solvent choice or surface interactions), it is possible to direct the formation of specific supramolecular structures, thereby tuning charge transport and energy transfer characteristics. researchgate.netrsc.org The ability to predict and control these assemblies is crucial for optimizing the performance of organic electronic devices. nih.gov

Control of Singlet Fission Dynamics via Chiral Molecular Assemblies

A novel and effective method for controlling singlet fission dynamics involves the use of chirality in the supramolecular assembly. researchgate.netazonano.com While this has been demonstrated in detail with a tetracene derivative, tetracene dicarboxylic acid, the principles are broadly applicable to chromophores like DPT. researchgate.net In a key study, aqueous nanoparticles were self-assembled from ion pairs of tetracene dicarboxylic acid and various amines, some of which were chiral. researchgate.netazonano.com

The findings revealed that the structure of the counterion, particularly its chirality, plays a decisive role in the molecular orientation and regularity of the resulting assembly. researchgate.netazonano.com

Chiral Assemblies: When chiral amines were used, the ion pairs self-assembled into crystalline nanosheets. This ordered, chiral arrangement resulted in highly efficient singlet fission, with a measured triplet quantum yield as high as 133% ± 20% and a rapid rate constant. researchgate.net The chiral structure also provided a pathway for the separation of the generated triplets. researchgate.net

Achiral Assemblies: In contrast, nanoparticles formed with achiral counterions did not exhibit singlet fission. researchgate.netazonano.com

Racemic Assemblies: A racemic mixture produced a correlated triplet pair via singlet fission, but the triplets did not separate effectively, with triplet-triplet annihilation being the dominant subsequent process. researchgate.net

These results demonstrate that introducing chirality into the self-assembly process enables a higher degree of control over molecular orientation, which directly governs the intermolecular coupling and the efficiency of the singlet fission process. researchgate.net This provides a new design principle for creating advanced singlet fission materials. researchgate.netazonano.com

| Assembly Type | Triplet Quantum Yield (Φ_T) | Key Observation | Reference |

| Chiral | 133% ± 20% | Efficient singlet fission and free triplet separation. | researchgate.net |

| Achiral | 0% | No singlet fission observed. | researchgate.netazonano.com |

| Racemic | - | Correlated triplet pair forms, but does not separate. | researchgate.net |

Influence of Molecular Aggregation on Charge Transport and Exciton Dynamics

The aggregation of DPT molecules in the solid state directly influences charge transport and exciton dynamics. The phenyl groups at the 5 and 12 positions introduce steric hindrance that reduces the degree of aggregation compared to more planar molecules. This frustration of crystallization leads to the formation of largely amorphous films and results in moderate charge carrier mobility. researchgate.net

In these aggregates, the dynamics of excitons are governed by a balance between two competing effects:

Electronic Coupling: Intermolecular electronic interactions, such as π–π stacking, favor the delocalization of excitons over multiple molecules, which promotes energy transport. nih.gov Theoretical studies on DPT indicate that its lowest singlet exciton is delocalized over approximately seven molecules, which facilitates singlet fission without needing charge-transfer intermediates. acs.org

Disorder: Structural and electronic disorder within the aggregate tends to localize excitons, slowing down their transport and potentially trapping them at low-energy sites. nih.gov

The absorption spectra of DPT thin films show shifts compared to solutions, which indicates significant H-type exciton coupling resulting from aggregation. acs.org This aggregation behavior, creating a disordered landscape with localized regions of favorable coupling (the "hotspots" discussed in 4.2.3), is central to DPT's photophysics. It allows for efficient singlet fission to occur in an amorphous material, a property that is highly desirable for the fabrication of large-area, low-cost optoelectronic devices. researchgate.netresearchgate.net

Charge Transport and Electronic Device Integration of 5,12 Diphenyltetracene

Charge Carrier Mobility and Fundamental Transport Mechanisms

The efficiency of charge movement through an organic semiconductor is a critical determinant of its potential in electronic applications. In DPT, these mechanisms are intricately linked to its molecular and crystal structure.

Assessment of Hole and Electron Transport Properties

Like many oligoacenes, 5,12-Diphenyltetracene is primarily considered a p-type semiconductor, meaning that the dominant charge carriers are positively charged "holes." The transport of these holes occurs through the overlapping π-orbitals of adjacent DPT molecules in the solid state. While the electronic structure of DPT at the molecular level is very similar to that of tetracene, its charge transport capabilities are heavily modified by its distinct crystalline arrangement. Detailed theoretical and experimental values for hole and electron mobility in DPT thin films are not as widely reported as for other acenes like pentacene (B32325); however, the fundamental transport is understood to be governed by hopping between localized states, a common mechanism in molecular semiconductors.

Influence of Steric Hindrance and Molecular Packing on Charge Mobility

The most significant distinction between DPT and its parent compound, tetracene, lies in its molecular packing in the crystalline state, a direct consequence of the phenyl substituents at the 5 and 12 positions. These bulky phenyl groups introduce significant steric hindrance, preventing the herringbone packing motif characteristic of tetracene and other unsubstituted acenes.

This altered molecular arrangement has profound consequences for the electronic coupling between adjacent molecules, which is a key factor determining charge carrier mobility. While strong π-π stacking is often correlated with high mobility, the specific packing in DPT solids results in a population of weakly coupled chromophores. Research has shown that while DPT in its single-crystalline form may not exhibit certain photophysical processes like efficient singlet fission, amorphous films containing various packing geometries can be more active. This suggests that charge transport properties are exceptionally sensitive to the processing conditions and resulting morphology of the DPT film, as different packing motifs can either enhance or hinder the pathways for charge carriers to move between molecules.

Mechanisms of Charge Delocalization within Molecular Systems

Charge delocalization, the extent to which an electronic excitation (or charge) is spread over multiple molecules, is a crucial factor in determining transport properties. Theoretical studies based on electronic structure calculations have provided significant insights into this phenomenon in DPT. It has been shown that in molecular clusters of DPT, the lowest singlet excited state is not confined to a single molecule but is delocalized over at least seven neighboring molecules. inoe.ro This delocalization is a manifestation of the electronic coupling between molecules and is a prerequisite for efficient charge transport. inoe.ro The ability of charges to delocalize over several molecular units can lower the energetic barriers for charge hopping, thereby facilitating mobility through the material.

Applications in Organic Field-Effect Transistors (OFETs)

The potential application of an organic semiconductor is often benchmarked by its performance in an Organic Field-Effect Transistor (OFET), a fundamental building block for circuits. While DPT possesses electronic properties that make it a candidate for such applications, detailed reports on its device performance are limited compared to more extensively studied materials.

Performance Metrics: On/Off Ratios and Threshold Voltages

Specific experimental data for the key OFET performance metrics of 5,12-Diphenyltetracene, such as charge carrier mobility, on/off current ratio, and threshold voltage, are not extensively documented in publicly available research. The performance of an OFET is highly dependent on factors including the quality of the semiconductor film, the interface with the dielectric layer, and the device architecture. For context, high-performance OFETs based on other organic semiconductors can achieve on/off ratios exceeding 10⁵ and near-zero threshold voltages, which are critical for low power consumption and stable circuit operation. The lack of specific reported values for DPT suggests that it is not as commonly used in high-performance OFETs as other optimized materials like pentacene and its derivatives.

Role of DPT's Electronic Properties in OFET Functionality

The functionality of DPT in an OFET would be directly governed by the electronic properties discussed previously.

Charge Delocalization : The inherent delocalization of charge carriers over multiple DPT molecules could facilitate intra-layer charge transport, which is essential for the operation of a thin-film transistor.

Molecular Packing : The device's charge carrier mobility would be critically dependent on the molecular packing within the thin film. The steric hindrance from the phenyl groups dictates this packing, and controlling the film's morphology during fabrication would be essential to optimize pathways for efficient charge flow between the source and drain electrodes.

While DPT's unique photophysical properties continue to be a subject of fundamental research, its translation into high-performance electronic devices like OFETs remains an area requiring further investigation and reporting of specific performance metrics.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 5,12-diphenyltetracene have shown potential as emitters in OLEDs. For instance, 2,8-di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene has been utilized as a yellow fluorescent emitter in hyperfluorescent OLEDs. These devices employ a thermally activated delayed fluorescence (TADF) sensitizer (B1316253) to enhance the efficiency of the fluorescent emitter.

Efficacy as a Yellow-Green Emitter in Solution-Processed Devices

While specific data on the performance of 5,12-diphenyltetracene as a yellow-green emitter in solution-processed OLEDs is not extensively detailed in the provided search results, the performance of its derivatives suggests the potential of the core tetracene structure in this application. The efficiency of such devices would be characterized by parameters like current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). For a comprehensive understanding, detailed experimental data from devices specifically utilizing 5,12-diphenyltetracene would be required.

Tunable Electroluminescence Spectra in Blended Systems

The electroluminescence spectra of emissive materials in OLEDs can often be tuned by blending them with other organic semiconductors. This can be due to various phenomena, including the formation of exciplexes or energy transfer between the host and guest materials. While the search results mention tunable electroluminescence in the context of other organic compounds, specific studies detailing the tuning of 5,12-diphenyltetracene's emission through blending are not provided. Research in this area would involve fabricating OLEDs with varying concentrations of DPT in a host material and analyzing the resulting emission spectra.

Contribution of Bipolar Charge Transport to External Quantum Efficiency

The external quantum efficiency (EQE) of an OLED is significantly influenced by the charge balance within the emissive layer. Materials that can efficiently transport both electrons and holes (bipolar transport) are desirable as they can lead to a higher probability of exciton (B1674681) formation and subsequent light emission. Bipolar compounds are designed to have balanced charge-transport characteristics, which can lead to improved EQE. rsc.org While the concept of bipolar transport enhancing EQE is well-established, specific quantitative data on the contribution of 5,12-diphenyltetracene's bipolar charge transport properties to the EQE of OLEDs is not available in the provided search results. mdpi.com A thorough investigation would involve measuring the electron and hole mobilities of DPT and correlating these with the EQE of devices where it is used as the emitter.

Applications in Organic Photovoltaic (OPV) Cells

In the context of organic photovoltaics, derivatives of tetracene have been explored for their ability to undergo singlet fission, a process that can potentially enhance the efficiency of solar cells. 5,12-diphenyltetracene has been noted for its high singlet fission efficiency in amorphous films, which is a critical characteristic for its application in OPVs.

Advanced Computational and Theoretical Investigations of 5,12 Diphenyltetracene

Electronic Structure Calculations and Exciton (B1674681) Characterization

The electronic properties of DPT in both its ground and excited states are foundational to its function. Computational chemistry offers a powerful lens to inspect these properties, from the electronic states of individual molecules to their collective behavior in condensed phases.

To accurately model the behavior of DPT in a solid-state environment, researchers often employ molecular and cluster model approaches. nih.govacs.org While single-molecule calculations provide a baseline, the intermolecular interactions in a crystal or amorphous film significantly alter the electronic properties. acs.org Theoretical studies on DPT have utilized cluster models to simulate these environments, revealing that the lowest singlet exciton (S1) is not confined to a single molecule but is delocalized over multiple neighboring molecules. nih.govacs.org Specifically, calculations have indicated that the lowest singlet state can delocalize over at least seven molecules. nih.govacs.org

These models are crucial for understanding how molecular packing influences electronic states. acs.orgyorku.ca The bulky phenyl substituents on the tetracene core in DPT lead to a different crystal packing morphology compared to unsubstituted tetracene. yorku.ca By calculating the excitation energies of molecular clusters, it has been confirmed that these packing differences have significant consequences for the material's ability to undergo singlet fission. acs.orgyorku.ca Cluster calculations, which can be economically applied to large systems, allow for the investigation of charge-transfer (CT) components in excited states, which are critical for mediating the singlet fission process. yorku.ca

Density Functional Theory (DFT) and its excited-state extension, Time-Dependent Density Functional Theory (TD-DFT), are workhorse methods for investigating the excited state energies and geometries of organic molecules like DPT. nih.govnsf.govacs.org These methods are used to calculate the equilibrium geometry of the ground state, after which TD-DFT is employed to determine vertical absorption energies. ua.es Furthermore, optimizing the geometry of the first excited state allows for the calculation of vertical emission energies. acs.orgua.es

In studies of DPT and its derivatives, DFT and TD-DFT have been used to explain photoluminescence features and to characterize the properties of the lowest singlet (S1) and triplet (T1) excited states. nsf.gov Calculations have shown that while the electronic structure at the molecular level is very similar between tetracene, DPT, and rubrene (B42821), their different crystal packing significantly impacts their singlet fission capabilities. acs.org One key finding from these calculations is that the transition from the optically allowed bright exciton state to the dark multiexciton state, a crucial step in singlet fission, may be facilitated by intramolecular motion as the molecule relaxes to its lowest excited singlet geometry. nih.govacs.org

TD-DFT calculations are instrumental in determining the energetics of the singlet fission process. A primary requirement for efficient singlet fission is that the energy of the singlet state (E(S1)) is approximately twice the energy of the triplet state (E(T1)). sci-hub.st DFT/TD-DFT calculations provide these crucial energy values, confirming whether the process is energetically favorable.

| Compound | State | Calculated Energy (eV) | Key Finding |

|---|---|---|---|

| 5,12-Diphenyltetracene (DPT) | S1 | ~2.3-2.5 | Energy is sufficient to create two T1 excitons. sci-hub.stacs.org |

| 5,12-Diphenyltetracene (DPT) | T1 | ~1.2 | The condition E(S1) ≥ 2 * E(T1) is met, making singlet fission exoergic. |

| Tetracene | S1 | ~2.4 | Singlet fission is slightly endoergic in tetracene. acs.orgwpmucdn.com |

| Tetracene | T1 | ~1.25 | The energetic driving force is less favorable than in DPT. acs.org |

For a more accurate description of excitonic properties and the driving forces of singlet fission, researchers turn to many-body perturbation theory (MBPT), often using the GW approximation and the Bethe-Salpeter equation (BSE). nsf.gov These higher-level methods are particularly important for crystalline systems where electron-hole interactions are strongly influenced by the periodic environment. nsf.gov

MBPT has been used to computationally screen for promising intermolecular singlet fission materials, including phenylated acenes like DPT. nsf.govacs.org A key thermodynamic criterion for efficient singlet fission is that the energy of the singlet exciton should be nearly degenerate with or slightly greater than the energy of two triplet excitons (E(S1) ≈ 2E(T1)). nsf.gov MBPT calculations help to precisely determine these energy levels in the solid state. nsf.gov

Another critical factor identified through these advanced calculations is the character of the singlet exciton. A secondary criterion for efficient singlet fission is a singlet exciton that possesses some charge-transfer (CT) character, where the electron and hole are distributed over different molecules. nsf.govumons.ac.be MBPT provides a robust framework for quantifying this CT character and understanding its role in mediating the coupling between the initial singlet state and the final triplet-pair state. umons.ac.be While some studies on DPT suggest that charge-transfer states are not direct intermediates in a two-step mechanism, they are believed to act as mediators that facilitate the process through second-order contributions. nih.govacs.org

Exciton Dynamics Simulations and Kinetic Modeling

Understanding the rates and mechanisms of singlet fission requires moving beyond static electronic structure calculations to simulate the evolution of the excited states over time. Kinetic models and molecular dynamics simulations provide this dynamic perspective.

To analyze and predict the macroscopic rates of singlet fission, simplified kinetic models are often employed. A prominent example is the three-state model, which captures the essential physics of the process. acs.orgwpmucdn.comusc.edu This model typically includes the initially populated bright singlet state (S1), an intermediate correlated triplet-pair state (1(T1T1) or ME), and the final state of two independent triplets (T1 + T1). acs.orgwpmucdn.com

This model has successfully explained the fast singlet fission observed in 5,12-diphenyltetracene. acs.orgwpmucdn.comusc.edu The model demonstrates that entropic contributions are crucial, especially for endoergic cases like tetracene, as they drive the process forward. acs.orgwpmucdn.com By analyzing factors such as electronic energies, couplings, and entropy, the model can account for the orders-of-magnitude difference in singlet fission rates between different acenes. acs.orgwpmucdn.com The model also correctly predicts a weak temperature dependence for the formation of the multiexciton state in tetracene. acs.orgwpmucdn.com The analysis of different factors contributing to the rates reveals that both electronic couplings and energy differences are responsible for the varying efficiencies among different materials and polymorphs. usc.eduresearchgate.net

| Compound/System | Kinetic Step | Characteristic Timescale | Key Finding from Kinetic Models |

|---|---|---|---|

| DPT (amorphous film) | S1 → 1(T1T1) (fast component) | ~1 ps | Attributed to SF at "hot spots" with favorable molecular pair geometry. aip.orgresearchgate.net |

| DPT (amorphous film) | S1 → 1(T1T1) (slow component) | ~100 ps | Represents excitons diffusing to hot spots before fission can occur. aip.orgresearchgate.net |

| BET-B Dimer in DPT film | 1(T1T1) → T1(BET-B) + T1(DPT) | - | Demonstrates that triplet energy transfer from the correlated pair state to a nearby chromophore is essential for generating free triplets. sci-hub.st |

| Tetracene (crystal) | S1 → 1(T1T1) | ~100 ps | SF is slower due to being slightly endoergic and having different electronic couplings compared to DPT. |

To gain a more detailed, atomistic view of the singlet fission process, researchers use molecular dynamics (MD) simulations. researchgate.net In particular, nonadiabatic quantum molecular dynamics (NAQMD) simulations are employed to model the coupled motion of electrons and nuclei, including the transitions between different electronic states. aip.org

NAQMD simulations have been instrumental in understanding singlet fission in amorphous DPT. aip.org Experimental observations showed a biexponential decay of singlet excitons, which was hypothesized to be due to the existence of "SF hot spots"—regions in the disordered film where the local molecular arrangement is particularly favorable for singlet fission. aip.orgresearchgate.net NAQMD simulations confirmed the existence of these hot spots and identified their molecular origin in the specific geometry of DPT molecular dimers. aip.org

These simulations show that excitons created near a hot spot undergo fission rapidly (on a ~1 ps timescale), while those created elsewhere must first diffuse through the material to a hot spot, resulting in a slower fission component (~100 ps timescale). aip.org By combining NAQMD results with kinetic Monte Carlo (KMC) simulations, a comprehensive picture of the exciton-flow network can be constructed, successfully reproducing the two-timescale dynamics observed in experiments without fitting parameters. aip.org These simulations highlight the critical role of molecular motion and local morphology in governing the efficiency of singlet fission in DPT. aip.org

Charge Transport Modeling and Anisotropy

Kinetic Monte Carlo (kMC) simulations have emerged as a powerful tool to bridge the gap between atomistic details and macroscopic charge and exciton transport properties in materials like 5,12-diphenyltetracene. These simulations are particularly valuable for understanding transport in disordered systems, such as the amorphous films that DPT readily forms.

In the context of singlet fission in amorphous DPT, a combined approach using nonadiabatic quantum molecular dynamics and kMC simulations has been employed to identify the key molecular geometries and network topologies that constitute "singlet fission hot spots". aip.org This model successfully explains the experimentally observed biexponential decay of singlet excitons, where a fast component is attributed to fission at these hot spots and a slower component arises from excitons diffusing to these favorable sites. acs.orgaip.org The kMC simulations model the hopping of excitons through the disordered landscape, with hopping rates determined by the local intermolecular electronic couplings and energy differences calculated from quantum chemistry.

While detailed kMC simulations specifically on charge transport anisotropy in crystalline DPT are not extensively reported in the provided sources, the methodology is well-established for organic semiconductors. For instance, Monte Carlo simulations on other amorphous organic layers have been used to calculate charge mobilities, successfully reproducing experimental trends and revealing the dominance of diffusion transport at low electric fields and the increasing contribution of drift transport at higher fields. kyushu-u.ac.jp These simulations provide a molecular-level picture of charge transport, which is essential for designing more efficient electronic devices.

The table below illustrates the conceptual framework of how kMC simulations are applied to model exciton dynamics in amorphous DPT, based on the "hot spot" model.

| Simulation Parameter | Description | Role in DPT Singlet Fission |

| Molecular Sites | A grid or network representing the positions of individual DPT molecules in the amorphous film. | Defines the landscape through which excitons move. |

| Exciton Hopping Rates | Rates for a singlet exciton to hop between adjacent molecules, typically calculated using Förster Resonance Energy Transfer (FRET) theory. | Governs the diffusion of excitons towards "hot spots". |

| Singlet Fission Rate | The rate at which a singlet exciton converts into a triplet pair at a specific site or dimer configuration. | This rate is significantly higher at "hot spot" geometries. |

| Other Decay Rates | Rates of competing processes like fluorescence and non-radiative decay. | These processes compete with singlet fission and exciton diffusion. |

This simulation framework allows researchers to connect the nanoscopic structural details of the amorphous film to the macroscopic, experimentally observable singlet fission dynamics. aip.org

The alignment of energy levels at the interfaces between different materials is a critical factor determining the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical modeling is essential for predicting and understanding these alignments and the formation of interfacial dipoles.

For organic semiconductors like DPT and its relatives, the energy levels of primary importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In OPVs, the relative alignment of the donor and acceptor HOMO and LUMO levels governs the efficiency of exciton dissociation into free charge carriers. core.ac.uk In OLEDs, these levels, along with the work function of the electrodes, determine the energy barriers for charge injection. core.ac.ukwhiterose.ac.uk

Computational methods, such as those based on many-body perturbation theory (like the GW approximation and the Bethe-Salpeter equation, GW+BSE), are used to accurately predict the energy levels at donor-acceptor interfaces. acs.orgnih.gov These advanced techniques provide information on the quasi-particle band structure and optical excitation energies, which are crucial for designing efficient devices. acs.org

The introduction of an interfacial dipole can significantly shift the vacuum levels of the materials on either side of the interface, altering the effective energy barriers for charge injection or extraction. The formation of this dipole can be influenced by several factors, including charge transfer between the organic molecule and a metal electrode, or the intrinsic dipole moment of the organic molecule itself.

The table below summarizes key energy levels and their importance in device applications, which are the subject of advanced computational modeling.

| Energy Level / Parameter | Definition | Importance in Devices | Computational Method |

| HOMO | Highest Occupied Molecular Orbital | Energy level for hole transport; determines ionization potential. | DFT, GW |

| LUMO | Lowest Unoccupied Molecular Orbital | Energy level for electron transport; determines electron affinity. | DFT, GW |

| Optical Gap | Energy difference between the ground state and the first singlet excited state (S₁). | Determines the wavelength of light absorption and emission. | TD-DFT, BSE |

| Interfacial Dipole | An electric dipole layer formed at the interface between two dissimilar materials. | Modifies energy barriers for charge injection/extraction. | DFT calculations of interface slabs |

Understanding and controlling these parameters through computational modeling provides a rational basis for the design of improved DPT-based and other organic semiconductor devices.

Predictive Design and Structure-Property Relationship Studies

Computational chemistry plays a pivotal role in the a priori prediction of singlet fission (SF) efficiency, guiding the design of new materials without the need for exhaustive synthesis and experimentation. For 5,12-diphenyltetracene, theoretical calculations have been instrumental in understanding its surprisingly high SF yield, especially in disordered phases. researchgate.net